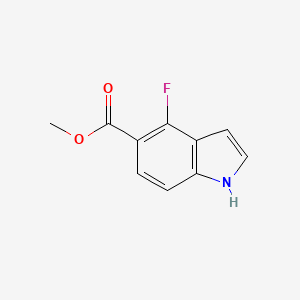

methyl 4-fluoro-1H-indole-5-carboxylate

Overview

Description

Methyl 4-fluoro-1H-indole-5-carboxylate is a substituted 1H-indole . It is an indole derivative and a useful building block, used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .

Synthesis Analysis

Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular formula of methyl 4-fluoro-1H-indole-5-carboxylate is C10H8FNO2 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis

Methyl indole-5-carboxylate can be used as a substrate for indigoid generation . It has been used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

The molecular weight of methyl 4-fluoro-1H-indole-5-carboxylate is 193.18 . For more detailed physical and chemical properties, you may refer to resources like Sigma-Aldrich .Scientific Research Applications

Antiviral Activity

“Methyl 4-fluoro-1H-indole-5-carboxylate” derivatives have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A, with significant selectivity indices . The ability to interfere with viral replication makes these derivatives valuable for developing new antiviral drugs.

Anti-inflammatory Applications

Indole derivatives, including “methyl 4-fluoro-1H-indole-5-carboxylate,” are known to possess anti-inflammatory activities. This property is crucial for the treatment of chronic inflammatory diseases and for the development of medications that can alleviate inflammation-related symptoms in various medical conditions .

Anticancer Potential

Research has indicated that indole derivatives can play a role in cancer therapy. Their potential to act as anticancer agents is linked to their ability to modulate pathways involved in cell proliferation and apoptosis. This makes them candidates for inclusion in chemotherapeutic regimens .

Antimicrobial Effects

The antimicrobial activity of indole derivatives extends to combating bacterial and fungal infections. “Methyl 4-fluoro-1H-indole-5-carboxylate” can be a part of new antimicrobial agents, helping to address the growing concern of antibiotic resistance .

Antidiabetic Applications

Indole compounds have been associated with antidiabetic effects, offering a promising avenue for the development of new diabetes treatments. Their role in regulating glucose metabolism and insulin sensitivity is particularly noteworthy .

Antimalarial Activity

The fight against malaria could benefit from the antimalarial properties of indole derivatives. These compounds have shown effectiveness against the Plasmodium species, providing a basis for the synthesis of novel antimalarial drugs .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products, and the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of research on methyl 4-fluoro-1H-indole-5-carboxylate and similar compounds may continue to focus on their synthesis, biological activity, and potential applications in medicine and other fields.

properties

IUPAC Name |

methyl 4-fluoro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAMXSQVTKMOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-fluoro-1H-indole-5-carboxylate | |

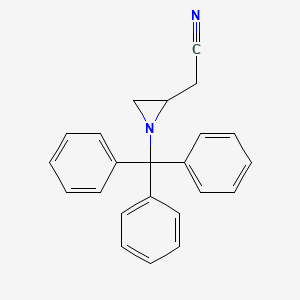

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)